Ethyl 8-cyclohexyl-8-oxooctanoate

货号 B1327821

CAS 编号:

898753-80-5

分子量: 268.39 g/mol

InChI 键: OQOPHDDUPFVFBB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

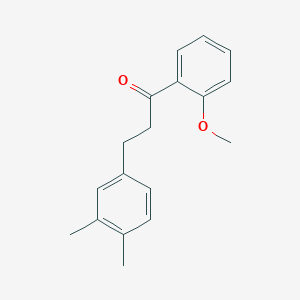

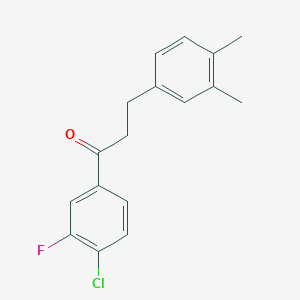

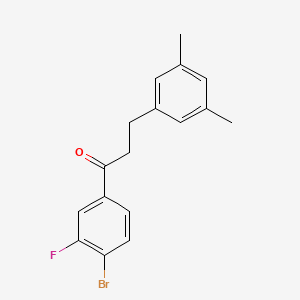

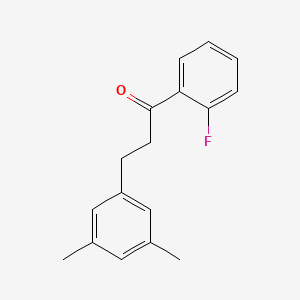

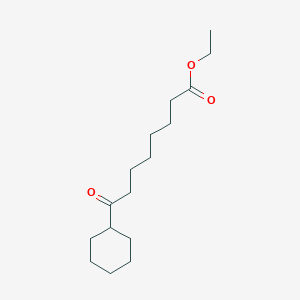

Ethyl 8-cyclohexyl-8-oxooctanoate is a chemical compound with the molecular formula C16H28O3 . It has a molecular weight of 268.4 . The compound is a light yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 8-cyclohexyl-8-oxooctanoate is1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 8-cyclohexyl-8-oxooctanoate is a light yellow oil . The compound has a molecular weight of 268.4 .科研应用

Asymmetric Synthesis and Reductions

- Ethyl 8-cyclohexyl-8-oxooctanoate is utilized in asymmetric synthesis, as demonstrated by the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate to produce key intermediates for other compounds (Tsuboi et al., 1987).

- Another application involves the reduction of ethyl 2-hydroxy-3-oxooctanoate, leading to high diastereoselectivity and enantioselectivity in the production of various compounds (Fadnavis et al., 1999).

Cyclization and Conformation Studies

- The compound plays a role in the study of cyclization reactions and conformational equilibria, such as in the synthesis of bicyclo[4.3.0]nonanes (Kuroda et al., 1997).

- Conformational studies of compounds like 8-methyl- and 8-ethyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes have also been conducted (Kamada & Yamamoto, 1979).

Synthesis of Complex Organic Molecules

- Ethyl 8-cyclohexyl-8-oxooctanoate is used in the synthesis of complex organic molecules like ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates, useful as dyes in liquid crystal displays (Bojinov & Grabchev, 2003).

- It is also involved in regioselective synthesis processes, as seen in the synthesis of quinolin-8-ols and related compounds (Uchiyama et al., 1998).

Catalysis and Oxidation Studies

- The compound is significant in catalysis and oxidation studies, such as in methyltrioxorhenium-catalyzed oxidation of various hydrocarbons (Schuchardt et al., 1996).

- It is also used in Michael addition reactions catalyzed by organosilicates (Tateiwa & Hosomi, 2001).

性质

IUPAC Name |

ethyl 8-cyclohexyl-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOPHDDUPFVFBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645649 |

Source

|

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyclohexyl-8-oxooctanoate | |

CAS RN |

898753-80-5 |

Source

|

| Record name | Ethyl η-oxocyclohexaneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone

898755-63-0

3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone

898755-65-2

3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone

898779-26-5

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone

898779-29-8